3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)methyl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)benzamide
Overview
Description
3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)methyl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.23212518 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research shows that certain benzodiazepine derivatives, which include compounds structurally related to 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)methyl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)benzamide, exhibit antimicrobial, antifungal, and anthelmintic activities. These compounds have been synthesized and tested for their effectiveness against various microorganisms, showing potential as therapeutic agents in treating infections caused by bacteria, fungi, and parasites (Kumar & Joshi, 2008).
Role in Heterocyclic Synthesis
The compound's related diazonium salts and derivatives are essential in synthesizing various heterocyclic compounds. These include pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, which have wide-ranging applications in medicinal chemistry and drug development (Mohareb et al., 2004).
Antiviral and Antineoplastic Activities
Compounds structurally similar to this compound have been explored for their antiviral and antineoplastic properties. Some derivatives have been tested against various viruses and cancer cell lines, showing potential for development into therapeutic agents for treating viral infections and certain types of cancer (Daidone et al., 1998).
Application in Organic Synthesis
These compounds and their derivatives also play a crucial role in organic synthesis, serving as precursors for creating a wide array of biologically active heterocyclic compounds. Their utility in synthesizing diazepines, benzodiazepines, pyrazoles, imidazoles, and benzimidazoles underlines their significance in pharmaceutical and chemical research (Kumar, Joshi, & Joshi, 2005).
Novel Synthetic Approaches
Recent studies have demonstrated novel synthetic methods involving these compounds, leading to the creation of densely functionalized heterocyclic systems. These methods enable the production of compounds with potential antimicrobial activities, particularly against drug-resistant bacterial strains, thus contributing significantly to the development of new antimicrobial drugs (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020).
Properties
IUPAC Name |
3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)methyl]-N-(5-methyl-2-propylpyrazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-4-9-26-19(11-15(2)24-26)23-21(28)18-7-5-6-17(12-18)14-25-10-8-20(27)22-13-16(25)3/h5-7,11-12,16H,4,8-10,13-14H2,1-3H3,(H,22,27)(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXKQGKXXVDZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)NC(=O)C2=CC=CC(=C2)CN3CCC(=O)NCC3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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